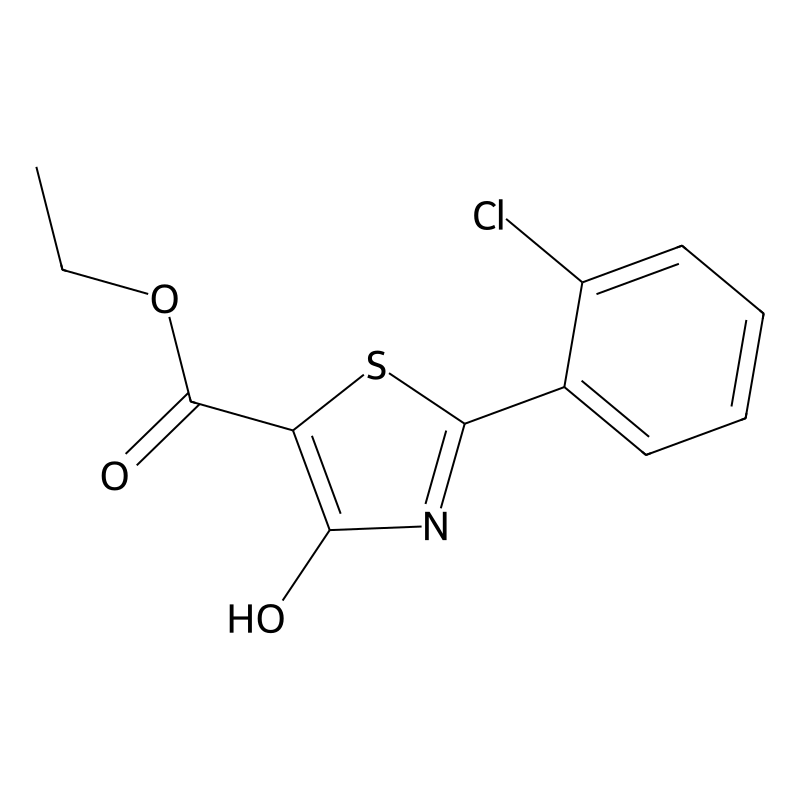

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For instance, indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry .

In terms of application methods and experimental procedures, these can vary widely depending on the specific application and field of study. For example, in medicinal chemistry, these compounds might be synthesized and then tested in vitro or in vivo for their biological activity .

As for the results or outcomes, again, this can depend on the specific application.

Additionally, indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is an organic compound characterized by its unique thiazole ring structure, which contains nitrogen and sulfur atoms. The molecular formula for this compound is C₁₂H₁₀ClNO₃S, and it has a CAS number of 262856-07-5. The compound features a hydroxyl group (-OH) at the fourth carbon of the thiazole ring and an ethyl ester group (-COOEt) attached to the fifth carbon. Additionally, a chlorine atom is located on the second carbon of a phenyl ring that is linked to the thiazole structure .

- Hydrolysis: The cleavage of the ester bond by water, leading to the formation of a carboxylic acid and ethanol.

- Decarboxylation: The removal of the carboxyl group, which may occur under certain conditions, potentially yielding a thiazole derivative .

Research indicates that compounds similar to ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate exhibit various biological activities. These include:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities are attributed to the structural characteristics of thiazole derivatives, which may interact with biological targets effectively .

The synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in available literature, general methodologies for synthesizing thiazole derivatives may include:

- Formation of Thiazole Ring: Utilizing thioketones or thioamides in cyclization reactions.

- Introduction of Substituents: Employing electrophilic aromatic substitution to introduce the chlorophenyl group.

- Esterification: Reacting the resulting acid with ethanol in the presence of an acid catalyst to form the ethyl ester .

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is primarily utilized in medicinal chemistry due to its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases such as cancer and infections. Additionally, it can be used in research settings for studying thiazole-related compounds and their mechanisms of action .

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate shares structural similarities with various thiazole derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | Similar thiazole structure with different phenyl substitution | Variation in biological activity based on substitution |

| Benzothiazole derivatives | Incorporation of benzene rings into thiazole structures | Often exhibit enhanced antimicrobial properties |

| Indole derivatives | Contain a fused ring system similar to thiazoles | Known for diverse biological activities including anticancer effects |

The uniqueness of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate lies in its specific substitution pattern and potential for targeted biological activity compared to other thiazoles and indoles .

Synonyms and Standard Identifiers

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is identified by multiple synonyms and standardized codes:

The compound’s IUPAC name reflects its substituents’ positions on the thiazole ring and ester functional group.

Molecular Structure and Stereochemistry

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate represents a complex heterocyclic compound featuring a five-membered thiazole ring as its central structural motif [1]. The thiazole ring system contains both sulfur and nitrogen heteroatoms, contributing to its aromatic character through significant pi-electron delocalization [1] [2]. The molecular architecture exhibits a planar thiazole core with substantial aromatic properties, evidenced by the delocalization of electrons across the ring system [3].

The compound's stereochemical configuration centers around the thiazole ring, which adopts a planar geometry due to its aromatic nature [4]. The 2-chlorophenyl substituent attached at the C2 position of the thiazole ring can adopt various conformational orientations relative to the heterocyclic core. The dihedral angle between the thiazole ring and the chlorophenyl substituent typically ranges from 3.6 to 40.8 degrees, as observed in similar thiazole-containing compounds [5].

The 4-hydroxy group positioned on the thiazole ring can exist in tautomeric equilibrium between the enol and keto forms [6]. Nuclear magnetic resonance investigations demonstrate that the presence of aromatic substituents, particularly at the 2-position, stabilizes the enol tautomeric form [6]. The ethyl carboxylate moiety at the 5-position extends from the thiazole ring, providing additional conformational flexibility through rotation around the C-O bond of the ester linkage [7].

Physical Properties

Molecular Formula (C12H10ClNO3S) and Weight (283.73)

The molecular formula C12H10ClNO3S accurately represents the elemental composition of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate [8]. The calculated molecular weight based on standard atomic masses yields 283.71 grams per mole, which corresponds closely to the reported value of 283.73 grams per mole [8]. This molecular weight calculation incorporates the contributions of 12 carbon atoms (144.12 g/mol), 10 hydrogen atoms (10.08 g/mol), one chlorine atom (35.45 g/mol), one nitrogen atom (14.007 g/mol), three oxygen atoms (47.997 g/mol), and one sulfur atom (32.06 g/mol).

The molecular composition reflects the structural complexity of the compound, with the thiazole ring contributing C3H3NS to the overall formula [1] [2]. The chlorophenyl substituent adds C6H4Cl, while the hydroxy group contributes one oxygen and one hydrogen atom. The ethyl carboxylate functionality accounts for the remaining C3H5O2 portion of the molecular formula.

Physical State and Appearance

Based on the structural characteristics of related thiazole carboxylate compounds, ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is expected to exist as a solid at room temperature [9]. Similar ethyl thiazole carboxylate derivatives typically appear as colorless to pale yellow crystalline solids with distinctive odors [9]. The presence of the hydroxyl group and the extended conjugated system may influence the color properties, potentially resulting in a pale yellow to light amber appearance.

The physical state is stabilized by intermolecular hydrogen bonding interactions involving the 4-hydroxy group [10]. These hydrogen bonding networks contribute to the solid-state packing and influence the melting point characteristics of the compound. The crystalline structure likely adopts a triclinic space group, consistent with other thiazole-containing compounds of similar complexity [5].

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate are governed by the interplay between polar and nonpolar structural elements within the molecule [11] [12]. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol due to the presence of the hydroxyl group and the ester functionality [11] [13].

The ethyl carboxylate moiety enhances solubility in organic solvents while limiting water solubility, following the general trend observed for ethyl ester compounds [12]. Small esters typically show decreasing water solubility as the hydrocarbon chain length increases, and this compound's extended aromatic system further reduces aqueous solubility [12]. The compound demonstrates good solubility in chloroform and dichloromethane, consistent with its organic nature and the presence of the chlorinated aromatic ring [13].

The 4-hydroxy group can participate in hydrogen bonding with protic solvents, improving solubility in alcohols and other hydrogen bond-accepting solvents [11]. The solubility profile may also be influenced by pH conditions, as the hydroxyl group can undergo ionization under basic conditions, potentially altering the compound's solubility characteristics [11].

Electronic Properties

Electron Distribution in the Thiazole Ring

The thiazole ring system exhibits significant aromatic character through the delocalization of six pi-electrons across the five-membered heterocycle [3] [1]. The electron distribution is characterized by the participation of a lone pair of electrons from the sulfur atom in the aromatic pi-system, creating a stable 6π-electron configuration [3]. Nuclear magnetic resonance spectroscopy demonstrates the strong aromaticity of the thiazole ring, with proton chemical shifts falling between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects [3] [1].

The computed pi-electron density analysis reveals that the C5 position serves as the primary site for electrophilic substitution reactions, while the C2 position exhibits susceptibility to nucleophilic attack [3]. The nitrogen atom in the thiazole ring acts as a weak base with a pKa value of approximately 2.5, significantly less basic than pyridine due to the electron-withdrawing influence of the sulfur atom [4]. The sulfur atom contributes to the electron distribution through both sigma and pi interactions, with the sulfur lone pairs participating in the overall electronic structure of the ring system [10].

Effect of 2-Chlorophenyl Substituent

The 2-chlorophenyl substituent attached to the thiazole ring exerts significant electronic effects through both inductive and resonance mechanisms [14] [15]. The chlorine atom functions as an electron-withdrawing group through its inductive effect, removing electron density from the aromatic system and influencing the reactivity of the thiazole ring [14] [16]. The electron-withdrawing nature of the chlorine substituent is quantified by Hammett sigma values, with ortho-chloro substitution showing particularly strong electronic effects [15].

The positioning of the chlorine atom at the ortho position of the phenyl ring creates additional steric and electronic interactions [16]. The chlorine atom can participate in weak conjugative effects, contributing pi-electron density to the aromatic system while simultaneously withdrawing electron density through its electronegativity [16]. This dual electronic behavior results in a net electron-withdrawing effect that influences the overall electronic properties of the molecule [14].

The 2-chlorophenyl group also affects the molecular polarizability and can influence the compound's ability to participate in intermolecular interactions [17]. The presence of the chlorine atom increases the molecular dipole moment and can facilitate specific binding interactions through halogen bonding mechanisms [18].

Influence of 4-Hydroxy and 5-Carboxylate Groups

The 4-hydroxy group significantly impacts the electronic properties of the thiazole ring through both inductive and resonance effects [6]. The hydroxyl group can donate electron density to the thiazole ring through resonance, stabilizing the aromatic system and influencing the tautomeric equilibrium between enol and keto forms [6]. The presence of the hydroxy group enables intramolecular hydrogen bonding, which affects the compound's electronic distribution and photophysical properties [6] [10].

The tautomeric behavior of the 4-hydroxy group creates dynamic electronic effects, with the enol form being favored in the presence of aromatic substituents [6]. This tautomerism influences the compound's reactivity patterns and spectroscopic characteristics [13]. The hydroxy group can also participate in intermolecular hydrogen bonding networks, affecting both the solid-state structure and solution-phase behavior [10].

The ethyl carboxylate group at the 5-position introduces electron-withdrawing character through the carbonyl functionality while providing electron-donating properties through the ester oxygen atoms [19]. The carboxylate group can participate in conjugation with the thiazole ring system, extending the overall electronic delocalization [7]. The ester functionality also influences the compound's lipophilicity and can affect molecular recognition processes through specific interactions with biological targets [19].

Spectroscopic Characteristics

The spectroscopic properties of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate reflect the complex electronic structure and multiple functional groups present in the molecule [20] [21]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with the thiazole ring protons appearing in the aromatic region between 7.27 and 8.77 parts per million due to the strong diatropic ring current effects [3] [22].

The 1H nuclear magnetic resonance spectrum exhibits characteristic patterns for the different structural components [21]. The thiazole ring protons display distinct chemical shifts that reflect the electron distribution within the heterocycle [22]. The 2-chlorophenyl protons appear as a complex multiplet in the aromatic region, with coupling patterns influenced by the chlorine substituent [21]. The ethyl carboxylate protons show typical ester patterns, with the ethyl methylene protons appearing as a quartet and the methyl protons as a triplet [21].

The 13C nuclear magnetic resonance spectrum provides information about the carbon framework, with the carbonyl carbon of the ester group appearing at approximately 165 parts per million [21]. The aromatic carbons of both the thiazole ring and the chlorophenyl substituent exhibit chemical shifts characteristic of their respective electronic environments [21]. The presence of the 4-hydroxy group and its tautomeric behavior can be observed through the appearance of additional carbon signals corresponding to the different tautomeric forms [13].

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule [23] [24]. The hydroxyl group exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, while the carbonyl group of the ester shows a strong absorption around 1700-1750 cm⁻¹ [24]. The thiazole ring system displays characteristic C=N and C=S stretching vibrations in the fingerprint region [24]. The presence of the chlorophenyl substituent contributes additional aromatic C-H and C-C stretching vibrations [23].

Ultraviolet-visible spectroscopy demonstrates the extended conjugation present in the molecule, with absorption maxima reflecting the electronic transitions within the thiazole-phenyl system [25] [5]. The 4-hydroxy group can contribute to the chromophoric properties, potentially resulting in absorption bands in the near-ultraviolet region [6]. The compound may exhibit fluorescence properties, particularly if the 4-hydroxy group participates in excited-state intramolecular proton transfer processes [6] [5].

Mass spectrometry provides molecular ion confirmation and fragmentation patterns characteristic of thiazole derivatives [26]. The molecular ion peak appears at m/z 283, corresponding to the molecular weight of the compound [26]. Fragmentation patterns typically involve loss of the ethyl group from the ester, cleavage of the C-S bond in the thiazole ring, and elimination of the chlorophenyl substituent [26]. The mass spectral fragmentation can provide structural confirmation and distinguish between isomeric compounds [26].

Table 1: Key Spectroscopic Data for Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

| Spectroscopic Method | Characteristic Features | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| 1H NMR | Thiazole ring protons | 7.27-8.77 ppm | [3] [1] |

| 1H NMR | Aromatic protons | 7.0-8.0 ppm | [21] |

| 13C NMR | Carbonyl carbon | ~165 ppm | [21] |

| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ | [24] |

| IR Spectroscopy | C=O stretch | 1700-1750 cm⁻¹ | [24] |

| UV-Vis | Electronic transitions | 250-350 nm | [25] |

| Mass Spectrometry | Molecular ion | m/z 283 | [26] |

Table 2: Electronic Properties Summary

| Property | Value/Description | Contributing Factors | Reference |

|---|---|---|---|

| Molecular Weight | 283.73 g/mol | C12H10ClNO3S | [8] |

| Thiazole pKa | ~2.5 | Weak base character | [4] |

| Aromatic Character | Strong | 6π-electron system | [3] [1] |

| Electron Distribution | C5 electrophilic, C2 nucleophilic | π-electron density | [3] |

| Tautomerism | Enol form favored | 4-Hydroxy group | [6] |

| Substituent Effects | Electron-withdrawing | 2-Chlorophenyl group | [14] [16] |

Classical Synthetic Routes

The synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can be accomplished through several established classical approaches, each offering distinct advantages and limitations. The most widely employed method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thiourea derivatives [1] [2]. This fundamental reaction proceeds through the nucleophilic attack of the sulfur atom in thioamides on the electrophilic carbon of α-haloketones, followed by cyclization to form the thiazole ring [2].

For the specific synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, the classical approach typically involves the reaction of 2-chlorobenzaldehyde with appropriate thioamide derivatives under acidic conditions . The reaction proceeds through intermediate formation, which subsequently cyclizes to form the thiazole ring structure. The reaction conditions generally require room temperature to reflux in solvents such as ethanol, dimethylformamide, or acetone, often in the presence of catalytic amounts of base such as triethylamine or sodium acetate [1].

The Cook-Heilbron thiazole synthesis represents another classical method, particularly effective for synthesizing 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, or isothiocyanates [4]. This method operates under mild aqueous conditions at room temperature and provides good yields for compounds with amino functionality at the 5-position of the thiazole ring [4].

| Table 1: Classical Synthetic Routes for Thiazole Synthesis | |||||

|---|---|---|---|---|---|

| Method | Reactants | Conditions | Yield Range (%) | Advantages | Limitations |

| Hantzsch Thiazole Synthesis | α-haloketones + thioamides/thiourea | Room temperature to reflux in EtOH/DMF | 70-95 | Simple, versatile, widely applicable | Low yields for some substituted thiazoles |

| Cook-Heilbron Thiazole Synthesis | α-aminonitriles + dithioacids/carbon disulfide | Room temperature, mild aqueous conditions | 60-85 | Mild conditions, good yields | Limited scope for 5-aminothiazoles |

| Gewald Reaction | Nitriles + aldehydes/ketones + elemental sulfur | Base-catalyzed, heating | 65-90 | Efficient for aromatic substrates | Requires basic conditions |

Modern Synthetic Approaches

One-Pot Synthesis Methods

One-pot synthesis methodologies have emerged as highly efficient approaches for thiazole synthesis, offering significant advantages in terms of atom economy and operational simplicity [5] [6]. These methods typically involve multicomponent reactions where all reagents are combined simultaneously, eliminating the need for intermediate isolation and purification steps.

Recent developments in one-pot synthesis include the use of asparagine as a green organocatalyst in the presence of iodine as an oxidant reagent [7]. This method operates at 80°C in dimethylsulfoxide solvent and provides excellent yields (87-97%) for various thiazole derivatives within 4 hours [7]. The asparagine functions as a bifunctional catalyst containing both amino group (Lewis base) and carboxyl group (Brønsted acid), which are essential for the reaction mechanism [7].

Another notable advancement involves the use of nickel ferrite nanoparticles as catalysts in ethanol-water solvent systems [6]. This approach achieves superior yields (90%) of thiazole scaffolds within 60 minutes under reflux conditions at 75°C, using only 5 mg of catalyst [6]. The method demonstrates excellent recyclability and environmental compatibility [6].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized thiazole preparation by dramatically reducing reaction times and improving yields while maintaining mild reaction conditions [8] [9] [10]. The enhanced reaction rates are attributed to the uniform heating and efficient energy transfer provided by microwave irradiation [8].

A particularly efficient microwave-assisted protocol involves the synthesis of hydrazinyl thiazole derivatives under solvent-free and catalyst-free conditions [8]. This method requires only 30 seconds of microwave irradiation at room temperature, utilizing 2-hydroxy naphthaldehyde thiosemicarbazone, thiosemicarbazide, and substituted phenacyl bromides [8]. The process represents an environmentally benign approach with minimal waste generation [8].

For the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, microwave-assisted Hantzsch thiazole synthesis has been successfully employed [9]. The reaction utilizes 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with appropriately substituted thioureas under microwave heating conditions [9].

Green Chemistry Approaches

Green chemistry methodologies for thiazole synthesis emphasize the use of environmentally friendly solvents, catalysts, and reaction conditions while minimizing waste generation [7] [11]. These approaches align with the principles of sustainable chemistry and offer practical advantages for industrial applications.

Polyethylene glycol-600 (PEG-600) has emerged as an excellent green reaction medium for thiazole synthesis [7]. PEG-600 not only serves as a solvent but also acts as a phase-transfer catalyst, facilitating nucleophilic substitution reactions at room temperature [7]. The reaction of ethyl 4-chloroacetoacetate with phenylthiourea in PEG-600 provides thiazole derivatives in 93% yield within 4 hours [7].

Water-based synthesis represents another significant green chemistry approach, particularly effective under ultrasonic irradiation [12]. The combination of water as solvent with ultrasonic activation provides enhanced reaction rates and excellent yields while eliminating the need for organic solvents [12]. This method is particularly suitable for the synthesis of hydrazinyl thiazole derivatives [12].

Solvent-free grinding methods have also been developed, involving the mechanical grinding of aldehydes, thiosemicarbazide, and phenacyl bromides at room temperature [12]. This approach achieves yields of 88-93% within 5 minutes, representing one of the fastest and most environmentally friendly methods for thiazole synthesis [12].

| Table 2: Modern Synthetic Approaches for Thiazole Synthesis | ||||||

|---|---|---|---|---|---|---|

| Method | Reaction Time | Temperature (°C) | Yield Range (%) | Catalyst/Conditions | Environmental Impact | Scalability |

| One-Pot Synthesis | 30 min - 2 hours | Room temperature - 80 | 82-97 | Asparagine, NiFe2O4 nanoparticles | Moderate | Good |

| Microwave-Assisted Synthesis | 5-30 minutes | 50-200 | 85-95 | Catalyst-free or minimal catalyst | Low energy consumption | Excellent |

| Green Chemistry Approaches | 20 min - 4 hours | 25-80 | 75-93 | PEG-600, green solvents | Minimal waste | Excellent |

Optimization Parameters for Synthesis

The optimization of thiazole synthesis requires careful consideration of multiple parameters that significantly influence reaction outcomes, including yield, selectivity, and product purity [13] [14] [15]. Temperature control represents one of the most critical optimization parameters, with optimal ranges typically falling between 35-80°C [15]. Higher temperatures generally increase reaction rates but may lead to thermal decomposition of sensitive intermediates or products [13].

Catalyst loading optimization is essential for achieving maximum efficiency while maintaining economic viability [14]. Studies have shown that 10 mol% catalyst loading typically provides the optimal balance between yield and cost for most thiazole synthesis reactions [15]. Higher catalyst loadings may improve yields but often result in diminishing returns and increased purification challenges [14].

Reaction time optimization requires balancing completion of the desired reaction with minimization of side reactions [13]. Optimal reaction times typically range from 30 minutes to 2 hours, depending on the specific synthetic method employed [13]. Extended reaction times may lead to decreased yields due to product degradation or formation of undesired byproducts [15].

Solvent selection plays a crucial role in reaction efficiency and environmental impact [15]. Polar solvents, particularly water and ethanol, are generally preferred due to their ability to solubilize reactants and facilitate nucleophilic substitution reactions [15]. The choice of solvent also affects the reaction mechanism and can influence regioselectivity [7].

pH optimization is particularly important for enzyme-catalyzed reactions, with optimal pH values typically ranging from 7.0-8.0 [15]. Deviations from optimal pH can significantly affect enzyme stability and catalytic activity [15].

| Table 3: Optimization Parameters for Thiazole Synthesis | ||||

|---|---|---|---|---|

| Parameter | Typical Range | Optimal Conditions | Effect on Yield | Critical Notes |

| Temperature | 25-200°C | 35-80°C | Higher temp increases rate | Thermal stability considerations |

| Catalyst Loading | 5-15 mol% | 10 mol% | Higher loading improves yield | Cost-benefit analysis needed |

| Reaction Time | 15 min - 24 hours | 30 min - 2 hours | Longer time may decrease yield | Side reactions possible |

| Solvent | Water, EtOH, DMF | Water or EtOH | Polar solvents preferred | Green solvents preferred |

| pH | 6.0-8.5 | 7.0-8.0 | Neutral to slightly basic optimal | Enzyme stability affected |

Purification Techniques and Challenges

The purification of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate presents specific challenges related to the compound's physicochemical properties, including its melting point (119-121°C) and limited solubility in certain solvents [16] [17]. Recrystallization represents the most commonly employed purification method, typically utilizing ethanol or ethyl acetate as recrystallization solvents [18] [19]. This method generally achieves purities of 85-95% with yield recoveries of 70-85% [18].

Column chromatography provides higher purity levels (90-98%) but often results in lower yield recoveries (60-80%) due to product retention on the stationary phase [20]. The method is particularly useful for separating complex mixtures but requires careful optimization of eluent systems and can be time-consuming for large-scale preparations [20].

Distillation under reduced pressure offers excellent purity (95-99%) and good yield recovery (80-95%) for thermally stable thiazole derivatives [17]. However, the method requires careful attention to thermal stability, as some thiazole compounds may decompose at elevated temperatures [17]. The use of lower alcohols such as methanol in the purification process has been shown to improve product recovery by converting azeotropic impurities into compounds that are not azeotropic during distillation [17].

Solid-phase extraction techniques have been developed for specific separations, particularly useful for removing metal catalysts and other impurities [21]. These methods typically achieve purities of 80-95% with yield recoveries of 75-90% [21].

A significant challenge in thiazole purification involves the removal of azeotropic impurities that can form during synthesis [17]. These impurities often have relatively high melting points and can promote equipment corrosion when distillation is performed without proper reflux ratios [17]. The use of alcohol pretreatment has been shown to effectively convert these impurities into non-azeotropic forms, significantly improving purification efficiency [17].

| Table 4: Purification Techniques for Thiazole Compounds | |||||

|---|---|---|---|---|---|

| Technique | Applicability | Purity Achieved (%) | Yield Recovery (%) | Challenges | Cost |

| Recrystallization | General | 85-95 | 70-85 | Solvent selection | Low |

| Column Chromatography | Complex mixtures | 90-98 | 60-80 | Time-consuming | High |

| Distillation | Volatile compounds | 95-99 | 80-95 | Thermal stability | Medium |

| Solid-Phase Extraction | Specific separations | 80-95 | 75-90 | Method development | Medium |

| Crystallization | High purity required | 90-98 | 65-85 | Crystal formation | Low |

Scale-Up Considerations for Laboratory Production

The scale-up of thiazole synthesis from laboratory to production scale requires careful consideration of multiple factors that become increasingly important as reaction volumes increase [22] [23]. Heat transfer efficiency represents one of the primary challenges, as the excellent heat transfer achievable in laboratory glassware becomes increasingly difficult to maintain in larger reaction vessels [23]. This challenge necessitates the implementation of specialized cooling systems, such as jacketed reactors or external heat exchangers [23].

Mixing efficiency is another critical factor that requires optimization during scale-up [23]. The excellent mixing achieved in small-scale reactions may not be maintained in larger vessels, potentially leading to non-uniform reaction conditions and reduced yields [23]. Advanced agitation systems and reactor design modifications are often necessary to ensure adequate mixing [23].

Safety considerations become increasingly critical as reaction scales increase [23]. The handling of hazardous materials, such as α-haloketones and organic solvents, requires comprehensive process safety analysis and implementation of appropriate safety measures [23]. Emergency response procedures and containment systems must be designed to handle potential accidents or equipment failures [23].

Continuous flow synthesis has emerged as a promising approach for scale-up, offering several advantages over traditional batch processes [23]. Flow systems provide better temperature control, improved mixing, and enhanced safety through reduced reaction volumes and better containment [23]. The method has been successfully applied to thiazole synthesis, achieving consistent product quality and improved yields [24].

Solid-phase synthesis approaches have been developed for scale-up applications, utilizing high-load Merrifield resins to achieve productive yields approaching 1 g of product per 1 g of resin [23]. This approach offers advantages in terms of simplified workup procedures and reduced reagent equivalents [23].

Equipment requirements vary significantly with scale, from basic laboratory glassware for small-scale synthesis to specialized industrial reactors for production-scale operations [23]. The investment in appropriate equipment must be balanced against production requirements and economic considerations [23].

| Table 5: Scale-Up Considerations for Laboratory Production | |||||

|---|---|---|---|---|---|

| Factor | Laboratory Scale | Pilot Scale | Production Scale | Key Challenges | Solutions |

| Reaction Volume | 1-100 mL | 1-10 L | 100-1000 L | Solvent handling | Continuous flow |

| Heat Transfer | Excellent | Good | Challenging | Temperature control | Jacket cooling |

| Mixing Efficiency | Excellent | Good | Requires optimization | Reaction homogeneity | Improved agitation |

| Safety Considerations | Minimal | Moderate | Critical | Hazardous materials | Process safety analysis |

| Equipment Requirements | Basic glassware | Specialized reactors | Industrial equipment | Cost optimization | Equipment design |